[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
Description
[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is a thiazole derivative featuring a substituted phenyl ring (2,4-dimethylphenyl) at the 4-position of the thiazole core and an acetic acid moiety at the 5-position. Its molecular formula is C₁₃H₁₃NO₂S, with a molecular weight of 263.32 .
Properties
IUPAC Name |
2-[4-(2,4-dimethylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-8-4-5-11(9(2)6-8)14-12(7-13(16)17)18-10(3)15-14/h4-6H,7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKOPHODEWFSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(SC(=N2)C)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid typically involves the condensation of appropriate starting materials under controlled conditions One common method involves the reaction of 2,4-dimethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized using an acid catalyst to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at both the thiazole ring and phenyl substituents:
Key Findings :
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Oxidation of the thiazole sulfur atom produces sulfoxides without ring opening .
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Demethylation of methoxy groups yields reactive quinones, which are intermediates in anticancer drug design .
Reduction Reactions
Controlled reduction targets the thiazole ring and aromatic systems:
Notable Observations :
-
Catalytic hydrogenation preserves the acetic acid moiety while saturating the thiazole ring.
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Selective reduction of aromatic rings requires low temperatures to prevent over-reduction .
Electrophilic Substitution
The electron-rich thiazole ring facilitates regioselective substitutions:
| Position | Reagent | Conditions | Product | Yield (%) | Source Citation |
|---|---|---|---|---|---|
| C-4 (Thiazole) | Br₂/CCl₄ | 0°C, 1 hr | 4-Bromo-thiazole derivative | 78 | |
| C-5 (Phenyl) | HNO₃/H₂SO₄ | 0–5°C, 3 hrs | Nitro-substituted phenyl analog | 65 |
Mechanistic Insight :
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Bromination occurs preferentially at the C-4 position due to resonance stabilization of the intermediate .
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Nitration follows classical electrophilic aromatic substitution patterns on the dimethylphenyl group .
Nucleophilic Acyl Substitution
The acetic acid sidechain participates in esterification and amidation:
Synthetic Utility :
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Steglich esterification achieves >90% conversion under mild conditions.
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Amidation products show enhanced antimalarial activity compared to the parent acid .
Cyclization Reactions
The compound serves as a precursor in heterocycle formation:
Structural Impact :
Comparative Reactivity with Analogues
A reactivity comparison highlights structural influences:
Stability Under Physiological Conditions
| Condition | Half-Life (37°C) | Degradation Pathway | Source Citation |
|---|---|---|---|
| pH 1.2 (gastric) | 45 min | Hydrolysis of thiazole ring | |
| pH 7.4 (blood) | 8 hrs | Oxidation of acetic acid sidechain |
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid, have demonstrated significant antimicrobial properties. Research indicates that compounds with thiazole rings can effectively inhibit the growth of various bacteria and fungi.
Case Study:
A study investigated several thiazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that specific substitutions on the thiazole ring enhanced activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
| Compound | Target Bacteria | Activity |
|---|---|---|
| 3h | MRSA | Effective |
| 3j | E. faecium | Effective |
Anticancer Potential
Thiazole derivatives have been extensively studied for their anticancer properties. The presence of the thiazole moiety has been linked to the inhibition of cancer cell proliferation.
Case Study:
In vitro studies on this compound revealed significant cytotoxicity against various cancer cell lines, including Caco-2 and A549. The compound exhibited a dose-dependent response, with notable reductions in cell viability at higher concentrations .
| Cell Line | IC50 (µM) | % Viability |
|---|---|---|
| Caco-2 | 25 | 39.8% |
| A549 | 30 | 31.9% |
Antioxidant Properties
The antioxidant activity of thiazole derivatives is another area of interest, as these compounds can inhibit oxidative stress-related damage.
Case Study:
Research has shown that certain thiazole derivatives possess strong antioxidant activities through electron transfer mechanisms. The evaluation of this compound indicated its potential to scavenge free radicals effectively .
| Assay Type | Result |
|---|---|
| DPPH Scavenging | High Activity |
| ABTS Assay | Moderate Activity |
Mechanism of Action
The mechanism of action of [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects. The acetic acid moiety can also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Key Observations :
- Substituent Effects :
- The 2,4-dimethylphenyl group in the target compound enhances steric bulk and lipophilicity compared to the 4-methoxyphenyl analogue, which has an electron-donating methoxy group .
- The 4-chlorophenyl derivative () exhibits a lower pKa (3.94) due to the electron-withdrawing chlorine, increasing acidity relative to the dimethylphenyl variant .
- Trifluoromethyl groups (e.g., in ) introduce strong electron-withdrawing effects and metabolic stability but may reduce solubility .
- Synthetic Routes :
Physicochemical and Pharmacokinetic Profiles
- Solubility and Lipophilicity: The 4-methoxy analogue () may have higher aqueous solubility than the dimethylphenyl variant due to the polar methoxy group .
- Metabolic Stability: Thiazolidinone derivatives (e.g., ) with dioxo groups are prone to hydrolysis, whereas thiazole-acetic acids like the target compound may exhibit greater stability due to the absence of labile bonds .
Biological Activity
[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound features a thiazole ring, known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a thiazole moiety, which is crucial for its biological activity. The presence of methyl groups on the phenyl ring enhances its lipophilicity, potentially improving bioavailability.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study focusing on various thiazole compounds reported that modifications in the structure could lead to enhanced cytotoxicity against different cancer cell lines. For instance, compounds with electron-donating groups at specific positions on the phenyl ring showed improved activity against A549 (lung cancer) and C6 (glioma) cell lines. The IC50 values for certain derivatives were found to be less than that of standard chemotherapeutics like doxorubicin, suggesting promising therapeutic potential .
Table 1: Anticancer Activity of Thiazole Derivatives
Anti-inflammatory Activity
Thiazole derivatives also exhibit anti-inflammatory properties. Studies have shown that certain compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For example, a derivative with similar structural characteristics demonstrated an IC50 value of 0.04 µM against COX-2, comparable to the standard drug celecoxib . This suggests that this compound may possess similar anti-inflammatory effects.
Table 2: COX Inhibition by Thiazole Derivatives
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the thiazole and phenyl rings significantly affect biological activity. The presence of methyl groups at positions 2 and 4 on the phenyl ring enhances cytotoxicity due to increased electron density and hydrophobic interactions with cellular targets . Moreover, the thiazole ring's nitrogen atom plays a crucial role in binding interactions with biological macromolecules.
Case Studies
In one notable study, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activities using MTT assays and apoptosis assays on various cancer cell lines. The results revealed that compounds with specific substitutions exhibited not only cytotoxic effects but also induced apoptosis in tumor cells through caspase activation pathways .
Q & A
How can researchers optimize synthetic routes for [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid to improve yield and purity?
Answer:
Synthetic optimization requires systematic variation of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for thiazole ring formation, as demonstrated in analogous thiazole-acetic acid syntheses .
- Catalyst screening : Copper(I)-catalyzed cyclization or Pd-mediated cross-coupling may improve regioselectivity in aryl-thiazole intermediates .
- Purification protocols : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures can isolate high-purity products. Validate purity via HPLC (≥95%) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
What advanced spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?
Answer:
A multi-technique approach is essential:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at 2,4-dimethylphenyl and thiazole C-2). Compare chemical shifts with analogous structures (e.g., δ ~2.3 ppm for thiazole-CH₃) .
- FT-IR : Validate carboxylic acid functionality (C=O stretch ~1700 cm⁻¹) and thiazole ring (C-S-C stretch ~650 cm⁻¹) .
- HPLC-DAD : Use C18 columns with UV detection (λ = 254 nm) to assess purity and retention time consistency .
- Mass spectrometry : High-resolution ESI-MS for exact mass confirmation (e.g., [M+H]⁺ calculated within 2 ppm error) .
How can researchers design experiments to evaluate the pharmacological activity of this compound against microbial targets?
Answer:
Adopt a tiered screening strategy:
- In vitro assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (MIC/MBC/MFC determination). Include positive controls (e.g., ciprofloxacin, fluconazole) .
- Mechanistic studies : Assess membrane disruption via propidium iodide uptake or ergosterol binding (for antifungal activity). Compare with structurally related triazole-thioacetic acids showing MIC values ≤16 µg/mL .
- Resistance profiling : Serial passage experiments to monitor resistance development in bacterial/fungal models .
What methodological challenges arise in analyzing stability and degradation products of this compound under physiological conditions?
Answer:
Key challenges include:
- pH-dependent degradation : Simulate gastric (pH 1.2) and intestinal (pH 6.8) conditions. Use LC-MS to identify hydrolysis products (e.g., cleavage of acetic acid moiety or thiazole ring opening) .
- Oxidative stability : Expose to H₂O₂ or cytochrome P450 enzymes (microsomal assays). Monitor via TLC or UPLC-QTOF for oxidized metabolites .
- Photostability : Conduct ICH Q1B guidelines testing under UV-vis light. Use amber glassware to minimize artifacts .
How can molecular docking studies guide the rational design of derivatives with enhanced target binding?
Answer:
Follow these steps:
- Target selection : Prioritize enzymes with thiazole-binding pockets (e.g., HIV-1 RT, COX-2) based on structural analogs .
- Docking protocols : Use Glide (Schrödinger) or AutoDock Vina. Optimize ligand poses in the allosteric cavity (e.g., 2RKI PDB structure for HIV-1 RT) with grid spacing ≤1 Å .
- SAR analysis : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) to improve binding energy (ΔG ≤ -8 kcal/mol). Validate with MM-GBSA free energy calculations .
What strategies resolve contradictions in biological activity data across different studies?
Answer:
Address discrepancies via:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability .
- Counter-screening : Test cytotoxicity (e.g., HEK293 cells) to distinguish specific activity from nonspecific toxicity. Use selectivity indices (IC₅₀/MIC ≥10) .
- Meta-analysis : Pool data from structurally similar compounds (e.g., triazole-thioacetic acids) to identify trends in substituent effects .
How can researchers develop scalable analytical methods for quantifying this compound in complex matrices?
Answer:
Optimize these parameters:
- Sample preparation : Solid-phase extraction (C18 cartridges) for serum or tissue homogenates. Recovery rates ≥85% validate method robustness .
- HPLC conditions : Use mobile phases with 0.1% formic acid in water/acetonitrile for improved peak symmetry. Retention times ~8–12 minutes ensure separation from matrix interferences .
- Validation : Follow ICH Q2(R1) criteria for LOD (≤0.1 µg/mL), LOQ (≤0.3 µg/mL), and linearity (R² ≥0.998) .
What safety protocols are critical during large-scale synthesis of this compound?
Answer:
Mitigate risks with:
- Ventilation : Use fume hoods for reactions releasing H₂S or acetic anhydride vapors .
- PPE : Nitrile gloves, goggles, and lab coats to prevent dermal exposure (LD₅₀ data from analogous compounds: ~500 mg/kg in rats) .
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .
How can structure-activity relationship (SAR) studies inform the design of more potent analogs?
Answer:
Focus on:
- Substituent effects : Introduce halogens (e.g., 4-F, 4-Cl) on the phenyl ring to enhance lipophilicity (logP ~2.5–3.5) and membrane permeability .
- Bioisosteric replacement : Replace acetic acid with tetrazole or sulfonamide groups to improve metabolic stability .
- Hybridization : Conjugate with morpholine or piperazine moieties to target bacterial efflux pumps .
What computational tools predict the metabolic fate of this compound in preclinical models?
Answer:
Use:
- ADMET predictors : SwissADME or pkCSM to estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and CYP450 metabolism .
- Molecular dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding (>90% suggests limited free concentration) .
- In silico toxicity : ProTox-II to flag potential hepatotoxicity or mutagenicity alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
